3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one
Overview
Description
3-Cyclopropyl-3-azabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that includes a cyclopropyl group and an azabicyclo nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one typically involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is efficient and allows for the direct synthesis of the compound from readily available precursors.
Industrial Production Methods
While specific industrial production methods for 3-Cyclopropyl-3-azabicyclo[33
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, such as those involving sodium borohydride, can yield different stereoisomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Hydroxylamine and hydrazine hydrate are typical reagents for substitution reactions.
Major Products
Oxidation: Oxides of the parent compound.
Reduction: Various stereoisomers depending on the reducing agent and conditions.
Substitution: Oximes, hydrazones, and azines.
Scientific Research Applications
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
3-Azabicyclo[3.3.1]nonan-9-one: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
3-Substituted 3-azabicyclo[3.3.1]nonan-9-ones: These compounds have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
Properties
IUPAC Name |
3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c13-11-8-2-1-3-9(11)7-12(6-8)10-4-5-10/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBDOXZFASAJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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